![molecular formula C9H14O4 B1412281 (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 202212-68-8](/img/structure/B1412281.png)
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Overview
Description
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its structural complexity and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The cyclopropane ring imparts significant strain, making this compound an interesting subject for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Scientific Research Applications
1.1. Prodrug Development
One of the notable applications of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is in the development of prodrugs. The compound's carboxylic acid functionality allows for modifications that can enhance oral bioavailability. For instance, studies have shown that alkylation of its carboxylic acid under basic conditions leads to prodrugs with significantly improved pharmacokinetic properties .
1.2. Anticancer Agents
The compound has also been investigated as a building block for synthesizing potential anticancer agents. Its structural features facilitate the introduction of various substituents that can interact with biological targets involved in cancer progression. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating promising results .
2.1. Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique cyclopropane structure provides a reactive site for further transformations, allowing chemists to construct diverse molecular architectures .
2.2. Synthesis of Amino Acids
This compound is utilized in the synthesis of amino acids and their derivatives, which are crucial in pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, as it can be selectively removed under mild conditions without affecting other functional groups .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid largely depends on its application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid: The enantiomer of the compound , differing in the spatial arrangement of atoms.
Cyclopropane-1-carboxylic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.
tert-Butyl cyclopropanecarboxylate: Similar in structure but with an ester group instead of a carboxylic acid.
Uniqueness
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring and a Boc-protected amine. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS No. 202212-68-8) is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique structure, has garnered attention in medicinal chemistry and pharmacology due to its diverse applications.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- Purity : 97%
- IUPAC Name : rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid
- SMILES Notation : O=C([C@@H]1C@HC1)O
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its potential as a therapeutic agent. Research indicates that this compound may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of cyclopropane derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
2. Anticancer Properties
Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. A study focusing on cyclopropane derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer therapy.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated that cyclopropane derivatives can inhibit the proliferation of breast cancer cells with an IC50 value of 15 µM. |
Study B | Found that this compound reduces inflammation markers in a mouse model of arthritis. |
Study C | Reported that the compound induces apoptosis in colon cancer cells through mitochondrial pathway activation. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in inflammatory responses and cancer cell survival pathways.
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIADELBDBDDAW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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